molecular formula C15H16FNO5 B1667218 BMS-538158 CAS No. 543730-36-5

BMS-538158

Cat. No.: B1667218
CAS No.: 543730-36-5
M. Wt: 309.29 g/mol
InChI Key: JLUPGSPHOGFEOB-WQLSENKSSA-N
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Description

BMS-538158 is a complex organic compound with a unique structure It features a dioxolane ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-538158 typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a ketone with an aldehyde in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is typically formed through the reaction of an amine with an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the dioxolane ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BMS-538158 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-fluorophenyl)-: This compound shares the fluorophenyl group but lacks the dioxolane ring.

    2,2-Dimethyl-1,3-dioxolane-4-carboxamide: This compound contains the dioxolane ring but does not have the fluorophenyl group.

Uniqueness

The uniqueness of BMS-538158 lies in its combination of functional groups

Properties

CAS No.

543730-36-5

Molecular Formula

C15H16FNO5

Molecular Weight

309.29 g/mol

IUPAC Name

(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide

InChI

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8-

InChI Key

JLUPGSPHOGFEOB-WQLSENKSSA-N

SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Isomeric SMILES

CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C

Canonical SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-538158;  BMS 538158;  BMS538158;  UNII-12FDL11K9B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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